Methylmercury chloride

説明

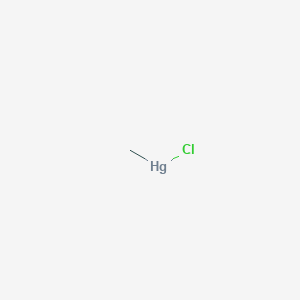

Methylmercury chloride is an organometallic compound with the chemical formula CH₃HgCl. It is a highly toxic substance that is known for its ability to bioaccumulate in aquatic food webs, leading to significant environmental and health concerns. This compound is the simplest form of methylmercury compounds and is often used in scientific research to study the effects of methylmercury exposure .

準備方法

Synthetic Routes and Reaction Conditions: Methylmercury chloride can be synthesized through the reaction of methylmercury hydroxide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product:

CH3HgOH+HCl→CH3HgCl+H2O

Industrial Production Methods: Industrial production of this compound involves the use of mercury and methylating agents under specific conditions. One common method is the reaction of mercuric chloride with methyl iodide in the presence of a base:

HgCl2+CH3I→CH3HgCl+HI

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the mercury-carbon bond.

Reduction: Reduction of this compound can lead to the formation of elemental mercury and methane.

Substitution: this compound readily undergoes substitution reactions with various nucleophiles, such as thiols and amines, forming corresponding methylmercury derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are commonly employed.

Substitution: Thiols (e.g., cysteine) and amines (e.g., ammonia) are typical nucleophiles used in substitution reactions.

Major Products Formed:

Oxidation: Formation of methylmercury oxide.

Reduction: Formation of elemental mercury and methane.

Substitution: Formation of methylmercury thiolates and methylmercury amines.

科学的研究の応用

Methylmercury chloride is extensively used in scientific research due to its high toxicity and ability to bioaccumulate. Some key applications include:

Chemistry: Used to study the chemical behavior of organomercury compounds and their interactions with other substances.

Biology: Employed in research on the bioaccumulation and biomagnification of mercury in aquatic ecosystems.

Medicine: Utilized in toxicological studies to understand the effects of mercury exposure on human health, particularly its neurotoxic effects.

Industry: Applied in the development of analytical methods for detecting and quantifying mercury in environmental samples

作用機序

Methylmercury chloride exerts its toxic effects primarily through its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular damage and oxidative stress. The compound can cross the blood-brain barrier, where it accumulates and causes neurotoxicity by interfering with neurotransmitter function and inducing oxidative stress .

類似化合物との比較

Ethylmercury chloride (C₂H₅HgCl): Similar in structure but with an ethyl group instead of a methyl group.

Dimethylmercury (C₂H₆Hg): Contains two methyl groups bonded to mercury.

Mercuric chloride (HgCl₂): An inorganic mercury compound without organic groups.

Comparison:

Methylmercury chloride vs. Ethylmercury chloride: this compound is more toxic and has a higher tendency to bioaccumulate compared to ethylmercury chloride.

This compound vs. Dimethylmercury: Dimethylmercury is extremely toxic and volatile, posing significant handling risks. This compound is less volatile but still highly toxic.

This compound vs. Mercuric chloride: Mercuric chloride is less toxic than this compound but still poses significant health risks.

This compound’s unique properties and high toxicity make it a compound of significant interest in various fields of scientific research, despite the challenges associated with its handling and use.

生物活性

Methylmercury chloride (CH₃HgCl) is a highly toxic organic mercury compound that poses significant risks to human health and the environment. Its biological activity has been extensively studied, revealing various adverse effects on cellular structures, immune responses, and neurodevelopment. This article synthesizes findings from multiple studies, including cytotoxicity, genotoxicity, and immunotoxicity, supported by data tables and relevant case studies.

Overview of this compound

Methylmercury is formed through the methylation of inorganic mercury in aquatic environments and is primarily introduced into the human body through the consumption of contaminated fish and shellfish. It is known for its neurotoxic effects, particularly in developing organisms. The compound's toxicity is attributed to its ability to cross biological membranes easily and accumulate in tissues.

Cytotoxicity and Genotoxicity

This compound exhibits significant cytotoxic effects across various cell lines. A study conducted on human lymphocytes demonstrated that exposure to low concentrations of CH₃HgCl (0.1 to 1000 µg/L) resulted in increased chromosome aberrations and a decrease in the mitotic index, indicating cytotoxicity. The study reported a significant increase in polyploid cells, suggesting that even low doses can lead to early cellular changes with potential biological consequences .

Table 1: Cytotoxic Effects of this compound on Human Lymphocytes

| Concentration (µg/L) | Mitotic Index (%) | Chromosome Aberrations (%) | Polyploid Cells (%) |

|---|---|---|---|

| Control | 4.0 | 2.5 | 0.5 |

| 0.1 | 3.8 | 5.0 | 1.0 |

| 1 | 3.2 | 7.5 | 2.5 |

| 10 | 2.5 | 10.0 | 5.0 |

| 100 | 1.5 | 15.0 | 10.0 |

| 1000 | 0.12 | 20.0 | 15.0 |

The data indicate a clear dose-dependent relationship between CH₃HgCl exposure and cytotoxic effects .

Neurotoxicity

The neurotoxic effects of this compound have been particularly highlighted in studies involving neuroblastoma cell lines, such as SH-SY5Y cells. Research comparing the toxicity of this compound to methylmercury hydroxide revealed that CH₃HgCl was significantly more toxic, with higher rates of cell death observed at lower concentrations .

Table 2: Comparative Toxicity of Methylmercury Compounds

| Compound | IC50 (µM) | Cell Viability (%) at IC50 |

|---|---|---|

| This compound | 65 | 33 |

| Methylmercury Hydroxide | Not determined | Not applicable |

This study underscores the need for caution regarding exposure to this compound due to its potent neurotoxic properties .

Immunotoxicity

This compound has also been shown to impair immune function in various animal models. A study involving juvenile common loons demonstrated that dietary exposure to CH₃HgCl suppressed antibody production and altered T-lymphocyte function, indicating compromised immune responses at ecologically relevant concentrations .

Table 3: Immunological Effects of this compound in Common Loons

| Treatment Group | Antibody Production (IgM + IgG) | PHA Stimulation Index |

|---|---|---|

| Control | High | Normal |

| Hg Treatment (0.4 µg/g) | Significantly lower | Not significantly different |

| Hg Treatment (1.2 µg/g) | Very low | Not significantly different |

These findings suggest that even low levels of exposure can lead to significant immunosuppression, raising concerns about wildlife health and ecological balance .

Case Studies

- Faroe Islands Cohort Study : This landmark study investigated the effects of methylmercury exposure on neurodevelopmental outcomes in children born to mothers who consumed fish contaminated with methylmercury during pregnancy. The results indicated a correlation between maternal methylmercury levels and adverse developmental outcomes, including cognitive deficits .

- Occupational Exposure Studies : Research on workers exposed to methylmercury has shown increased incidence rates of neurological disorders, further supporting the compound's neurotoxic profile .

特性

IUPAC Name |

chloro(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMCXWQNSQAOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3HgCl, CH3ClHg | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020813 | |

| Record name | Methylmercuric(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl mercury(ii)chloride appears as white microcrystals or crystals. (NTP, 1992), White solid; [CAMEO] | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), METHYL- & ETHYLMERCURY CHLORIDE HAVE A HIGH SOLUBILITY IN SOLVENTS & LIPIDS; SHORT-CHAIN ALKYLMERCURIC COMPOUNDS FORM SALTS WITH HALOGENS, WHICH ARE HIGHLY VOLATILE AT ROOM TEMP; SATURATION CONCN OF METHYLMERCURY CHLORIDE AT 20 °C IS 90000 MG MERCURY/CU M; OTHER SALTS, SUCH AS HYDROXIDE & NITRATE OF METHYLMERCURY ARE LESS VOLATILE /METHYLMERCURY COMPOUNDS/ | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.06 at 77 °F (NTP, 1992) - Denser than water; will sink, 4.063 | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0085 mmHg (NTP, 1992), 8.5X10-3 mm Hg at 25 °C | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Increases in the formation of reactive oxygen species in several brain areas have been observed following intraperitoneal administration of methylmercuric chloride to rodents ... A dissociation between increases in lipid peroxidation and cytotoxicity has been demonstrated by showing inhibition of the lipid peroxidation with alpha-tocopherol without blocking the cytotoxicity ... Partial protection /was demonstrated/ against the cytotoxicity with ethylene glycol tetra-acetate (EGTA), suggesting that increases in intracellular calcium may play a role in the cytotoxicity. They ultimately concluded that a synergistic interaction occurred between changes in intracellular calcium homeostasis and intracellular thiol status, culminating in lipoperoxidation, activation of Ca2+-dependent proteolysis, endonuclease activation, and phospholipid hydrolysis ... It has been suggested that neurons are highly sensitive to mercury either because of their low endogenous glutathione content or their inefficient glutathione redox activity. Inhibition of protein synthesis has been reported in neurons from rats exposed to methylmercury ... However, it is unknown whether this inhibition is secondary to neuronal cytotoxicity., Differences in lipophilicity were ... implicated ... as playing a role in the different effects produced by methylmercuric chloride and mercuric chloride ... /It was/ suggested that the high lipid solubility of methylmercuric chloride may divert that organomercurial to the myelin of the nerve, where it very efficiently inhibits neuronal excitability. Further, they suggested that mercuric chloride probably causes inhibitory activity by binding to sulfhydryl groups in transport proteins that convey the messenger function of intracellular Ca++. This, in turn, leads to both inhibition of muscle contraction and enhancement of HgCl2-induced neuronal inhibition. The authors further suggest that HgCl2 inhibits an internal Ca++ signal necessary for choline reuptake and acetylcholine resynthesis. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals ... or plates from ethanol | |

CAS No. |

115-09-3 | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmercuric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caspan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmercuric(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 °F (NTP, 1992), 170 °C | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does methylmercury chloride interact with biological systems?

A1: this compound exerts its toxicity primarily through its strong affinity for thiol groups (-SH), particularly those found in cysteine residues of proteins. [, ] This interaction disrupts protein structure and function, leading to a cascade of downstream effects. []

Q2: What are the downstream effects of this compound binding to proteins?

A2: this compound binding to proteins disrupts numerous cellular processes, including:

- Impaired antioxidant defense: Depletes glutathione (GSH), a crucial antioxidant, and inhibits antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). [, ]

- Increased oxidative stress: Promotes the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components like DNA, proteins, and lipids. [, ]

- Disturbed neurotransmission: Inhibits choline uptake and acetylcholine (ACh) synthesis, crucial for nerve impulse transmission. [, ]

- Apoptosis: Triggers programmed cell death in various cell types, including neurons. [, , , ]

- Disrupted glutamate metabolism: Alters glutamate and glutamine levels in the brain, potentially contributing to excitotoxicity and neuronal damage. []

Q3: Does this compound affect gene expression?

A3: Yes, this compound exposure can alter the expression of various genes, including those involved in:

- Stress response: Upregulates stress-responsive genes like c-fos and those regulated by the Nrf2 pathway. [, ]

- Apoptosis: Modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. []

- Antioxidant defense: Affects the expression of genes encoding antioxidant enzymes like HO-1 and γ-GCS. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3HgCl, and its molecular weight is 251.08 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, analytical techniques like Gas Chromatography coupled with Electron Capture Detection (GC-ECD) and Gas Chromatography coupled with Atomic Fluorescence Spectrometry (GC-AFS) are commonly employed for its detection and quantification. [, ]

Q6: How does this compound affect the developing brain?

A6: this compound exposure during development can lead to:

- Neurodevelopmental disorders: Increases the risk of autism spectrum disorder (ASD) by disrupting neurodevelopmental processes and the oxidant-antioxidant balance. []

- Cognitive impairments: Impairs learning, memory, and motor function. [, ]

- Structural abnormalities: Can cause microcephaly and other brain malformations. [, ]

Q7: What are the long-term effects of this compound exposure?

A8: Long-term exposure to this compound, even at low doses, can result in persistent neurological deficits, including motor impairment, sensory disturbances, and cognitive decline. []

Q8: Is there a "safe" level of this compound exposure?

A9: Establishing a truly "safe" level is challenging. Research suggests that even low-level exposure can have subtle but significant effects, especially during vulnerable developmental stages. [, , ]

Q9: Does selenium offer protection against this compound toxicity?

A10: Selenium exhibits a complex relationship with this compound. While it can protect adult animals from acute mercury poisoning, it appears to worsen the teratogenic effects and reproductive toxicity when co-administered. []

Q10: What in vitro models are used to study this compound toxicity?

A11: Various cell lines, including human neuroblastoma cells (NCI-H446), human lymphocytes, and rat glioma cells (U251), have been employed to investigate the mechanisms of this compound-induced toxicity. [, , ] Human stem cell-based models offer promising tools for assessing developmental neurotoxicity. []

Q11: What animal models are used to study this compound toxicity?

A12: Rodents (rats and mice), birds (ducks, kestrels, and bobwhite chicks), and fish are commonly used to study the effects of this compound on various physiological systems. [, , , , , , , , , , , , , , , , ]

Q12: What analytical methods are used to measure this compound levels?

A12: Common analytical techniques include:

- Atomic absorption spectrometry (AAS): Measures mercury levels in various biological samples. [, , , ]

- Inductively coupled plasma mass spectrometry (ICP-MS): Offers high sensitivity for detecting and quantifying mercury species. [, , ]

- Gas chromatography (GC) coupled with various detectors (ECD, AFS): Provides species-specific analysis of methylmercury. [, ]

Q13: What is the primary source of this compound exposure in humans?

A14: Consumption of contaminated fish and shellfish is the primary route of this compound exposure in humans. []

Q14: How does this compound accumulate in the environment?

A15: Inorganic mercury released into the environment from various sources can be converted to methylmercury by microorganisms in aquatic ecosystems. This methylmercury biomagnifies in the food chain, reaching high concentrations in predatory fish. [, ]

Q15: What strategies can be employed to mitigate the environmental impact of this compound?

A15:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。